molecular formula C8H10N2O3 B178340 Methyl 5-amino-2-methoxynicotinate CAS No. 122433-51-6

Methyl 5-amino-2-methoxynicotinate

Cat. No.: B178340
CAS No.: 122433-51-6
M. Wt: 182.18 g/mol
InChI Key: DLZBLXAUYGGWBD-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxynicotinate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-amino-2-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-methoxynicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methoxynicotinate involves its interaction with specific molecular targets. The amino and methoxy groups on the nicotinate ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-6-methoxynicotinate: Similar structure but with the methoxy group at the 6-position.

    Methyl 5-amino-3-methoxynicotinate: Similar structure but with the methoxy group at the 3-position.

    Methyl 5-amino-4-methoxynicotinate: Similar structure but with the methoxy group at the 4-position.

Uniqueness

Methyl 5-amino-2-methoxynicotinate is unique due to the specific positioning of the amino and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZBLXAUYGGWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559523
Record name Methyl 5-amino-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122433-51-6
Record name Methyl 5-amino-2-methoxy-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122433-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-3-carbomethoxy-5-nitropyridine (850 mg, 4 mmol) was added to a medium pressure Parr shaker bottle (250 mL) containing 100 mg of 20% Pearlman's catalyst (palladium hydroxide/carbon) and 50 mL of methanol. The bottle was pressurized to 50 psi of hydrogen and shaken for 2 hours. By TLC, no starting material was observed (98/2 CH2Cl2 /MeOH). The catalyst was filtered off, the methanol was removed under reduced pressure and the product used in the next step without further purification. Recovered 680 mg of product (95% yield).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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